molecular formula C13H16O2 B14841442 5-Cyclopropoxy-2-isopropylbenzaldehyde

5-Cyclopropoxy-2-isopropylbenzaldehyde

Cat. No.: B14841442
M. Wt: 204.26 g/mol
InChI Key: ZPZDVAMZERYOQJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylbenzaldehyde: is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzaldehyde can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Cyclopropoxy-2-isopropylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 5-Cyclopropoxy-2-isopropylbenzoic acid.

    Reduction: 5-Cyclopropoxy-2-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-2-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The cyclopropoxy group is known to impart stability and unique pharmacokinetic properties to molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the cyclopropoxy group can undergo ring-opening reactions under specific conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-2-isopropylbenzaldehyde is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C13H16O2/c1-9(2)13-6-5-12(7-10(13)8-14)15-11-3-4-11/h5-9,11H,3-4H2,1-2H3

InChI Key

ZPZDVAMZERYOQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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